4-(4-Bromophenyl)-6-chloropyrimidine 4-(4-Bromophenyl)-6-chloropyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC2540883
InChI: InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
SMILES:
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.52 g/mol

4-(4-Bromophenyl)-6-chloropyrimidine

CAS No.:

Cat. No.: VC2540883

Molecular Formula: C10H6BrClN2

Molecular Weight: 269.52 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-6-chloropyrimidine -

Specification

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
IUPAC Name 4-(4-bromophenyl)-6-chloropyrimidine
Standard InChI InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
Standard InChI Key GGWDRWNSLRZOMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=NC=N2)Cl)Br

Introduction

Chemical Structure and Properties

4-(4-Bromophenyl)-6-chloropyrimidine features a pyrimidine core with specific substituents that give it unique chemical properties. Understanding its molecular characteristics is essential for comprehending its reactivity and potential applications.

Molecular Identification

The compound has a well-defined chemical identity with specific molecular parameters:

PropertyValue
Molecular FormulaC₁₀H₆BrClN₂
Molecular Weight269.52 g/mol
InChIInChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H
SMILESC1=CN=C(C=N1)C2=CC=C(C=C2)Br

The structure consists of a pyrimidine ring connected to a 4-bromophenyl group at position 4 and a chlorine atom at position 6. This arrangement creates a molecule with distinctive electronic properties and reactivity patterns that make it valuable in organic synthesis.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-6-chloropyrimidine can be approached through several synthetic routes, drawing from established methods for similar halogenated pyrimidines.

Applications and Biological Activities

Pharmaceutical Applications

The primary importance of 4-(4-Bromophenyl)-6-chloropyrimidine lies in its potential as an intermediate in pharmaceutical synthesis. Related bromophenyl-pyrimidine structures have demonstrated significant biological activities that suggest potential applications for our target compound.

Research on similar compounds indicates that structures containing 4-bromophenyl residues attached to pyrimidine cores have shown promise as endothelin (ET) receptor antagonists . Specifically, studies have demonstrated that when 4-bromophenyl residues are attached to position 5 of a pyrimidine core, the resulting compounds exhibit potent ET receptor antagonistic activity .

Chemical Intermediate Value

4-(4-Bromophenyl)-6-chloropyrimidine serves as a versatile building block in organic synthesis. The presence of both the bromine and chlorine atoms provides sites for selective functionalization through various coupling reactions:

  • Suzuki, Stille, or Negishi coupling at the bromine position

  • Nucleophilic aromatic substitution at the chlorine position

  • Directed metallation for further functionalization

This reactivity profile makes the compound valuable in divergent synthesis approaches where a common intermediate can be transformed into diverse final products.

Related Compounds and Structure-Activity Relationships

Understanding the relationship between 4-(4-Bromophenyl)-6-chloropyrimidine and structurally similar compounds provides context for its potential applications and properties.

Structural Analogs

Several related compounds appear in research literature with varying substitution patterns:

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine: A key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist

  • 4-(4-Bromophenyl)-2,6-dichloro-5-methylpyrimidine: A related structure with an additional methyl group at position 5 and a chlorine at position 2

  • N-(4-Bromophenyl)-6-chloro-pyrimidine-2,4-diamine: A more extensively substituted analog with amine groups at positions 2 and 4

  • SulfaMide, N-[5-(4-broMophenyl)-6-chloro-4-pyriMidinyl]-N'-propyl: A complex derivative with additional functional groups

Structure-Activity Relationships

Research on similar compounds suggests that the position of the 4-bromophenyl group on the pyrimidine ring significantly influences biological activity. For example:

  • When attached at position 5 of the pyrimidine core, 4-bromophenyl residues contribute to potent endothelin receptor antagonistic properties

  • The presence of chlorine at position 6 likely affects the electron distribution in the pyrimidine ring, potentially enhancing binding to specific biological targets

  • The absence of additional substituents in 4-(4-Bromophenyl)-6-chloropyrimidine (compared to more complex analogs) makes it an excellent starting point for systematic structure-activity relationship studies

Research Applications

Medicinal Chemistry Research

The compound's structural features make it particularly valuable in medicinal chemistry research. The halogenated positions provide opportunities for derivatization through various synthetic methods to create compound libraries for biological screening.

Studies with related compounds have revealed that bromophenyl-substituted pyrimidines can exhibit a range of biological activities:

  • Potential antimicrobial properties

  • Possible enzyme inhibition activities

  • Applications in cancer research through kinase inhibition pathways

While these applications have been observed with structural analogs, they suggest potential research directions for 4-(4-Bromophenyl)-6-chloropyrimidine itself.

Materials Science Applications

Halogenated aromatic compounds like 4-(4-Bromophenyl)-6-chloropyrimidine can also find applications in materials science:

  • As building blocks for conjugated materials with interesting electronic properties

  • In the development of liquid crystals

  • As components in specialized polymers

Analytical Characterization

The analytical characterization of 4-(4-Bromophenyl)-6-chloropyrimidine typically employs multiple complementary techniques to confirm its structure and purity.

Spectroscopic Analysis

Characterization methods likely include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons from both the phenyl and pyrimidine rings

    • ¹³C NMR would confirm the carbon framework including the quaternary carbons bearing the halogen substituents

  • Mass Spectrometry:

    • Would show a molecular ion peak at m/z 269.52, with characteristic isotope patterns due to bromine and chlorine

    • Fragmentation patterns would include loss of halogens as common pathways

  • Infrared Spectroscopy:

    • Would display characteristic bands for C=N stretching in the pyrimidine ring

    • Aromatic C-H and C=C stretching frequencies would also be observed

Crystallographic Data

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond lengths and angles

  • Molecular packing in the solid state

  • Potential intermolecular interactions

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